N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide, also referred to as compound V, is a chemical compound notable for its potential pharmacological applications. This compound has gained attention due to its ability to enhance the stability and activity of certain proteins, particularly in the context of therapeutic interventions for specific genetic mutations.
The compound has been synthesized and evaluated in various studies, demonstrating its effectiveness in stabilizing proteins associated with certain diseases. Research indicates that it can increase the residual activity of proteins in patient-derived fibroblasts, making it a candidate for further pharmacological exploration .
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide belongs to the class of amides and thioureas. It is characterized by the presence of a chlorophenyl group and a phenylacetamide structure, which contributes to its biological activity.
The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide involves several steps:
The molecular structure of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide features:
Spectroscopic data such as NMR and NMR provide insights into the chemical environment of the atoms within the molecule. For example, characteristic shifts in NMR at δ 10.16 (NH protons) indicate the presence of amine functionalities, while shifts around δ 7.5–8.0 suggest aromatic protons .
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide can participate in various chemical reactions typical for amides and thioureas:
The stability of this compound under different pH conditions has been studied, indicating that it retains its structure across a range of physiological pH levels.
The mechanism by which N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide exerts its effects involves:
Molecular docking studies have shown that compound V interacts with specific residues in target proteins, forming hydrogen bonds that contribute to its stabilizing effect.
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide has potential applications in:
The thiourea moiety (–N–C(=S)–N–) is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding versatility. Thiourea derivatives engage in bidirectional hydrogen bonding with protein targets: the thiocarbonyl sulfur acts as a hydrogen-bond acceptor, while the –NH– groups serve as donors [6]. This dual capacity facilitates robust interactions with polar residues in misfolded proteins, promoting thermodynamic stability without disrupting catalytic sites [5] [6].
Compound V emerged from a high-throughput screen of >2,000 compounds from the MyriaScreen library. Differential scanning fluorimetry (DSF) revealed it increased ATR’s thermal stability (ΔTₘ = +13.6°C), outperforming five other initial hits [1] [8]. Crucially, it exhibited non-inhibitory chaperoning:
Table 2: Chaperone Efficacy of Compound V in Model Systems
System | Intervention | Key Outcome |
---|---|---|
Recombinant ATR (DSF) | 80 μM Compound V | ΔTₘ = +13.6°C |
p.Ile96Thr ATR (bacterial) | 80 μM Compound V | 3-fold ↑ protein stability vs. control [1] |
p.Ile96Thr fibroblasts | 80 μM Compound V | ATR activity restored to control range |
p.Ile96Thr fibroblasts | Compound V + OHCbl | Further ↑ ATR activity vs. Compound V alone |
The thiourea group’s structural plasticity enables adaptation to diverse protein cavities. Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in Compound V) show enhanced binding through hydrophobic effects and halogen bonding, explaining its superior efficacy over non-halogenated analogs [5] [6].
Compound V’s efficacy stems from precise complementarity with destabilized regions in ATR mutants. X-ray crystallography of related thiourea-protein complexes reveals that the thiourea core anchors hydrogen-bond networks, while aryl substituents penetrate hydrophobic pockets inaccessible to water [5]. In ATR:
Table 3: Molecular Interactions of Thiourea Derivatives with Protein Targets
Structural Element | Role in Protein Stabilization | Evidence |
---|---|---|
Thiocarbonyl (C=S) | Accepts H-bonds from backbone amides | C=S bond length: 1.686–1.695 Å [5] |
–NH– groups | Donate H-bonds to carbonyl oxygens | Dimerization via N–H···S bonds in crystals [5] |
4-Chlorophenyl ring | Hydrophobic packing; halogen bonding | Enhanced ΔTₘ vs. non-halogenated analogs [1] |
Phenylacetamide moiety | Fills auxiliary hydrophobic pockets | Specific activity rescue in p.Ile96Thr mutant [1] |
Crystallographic studies of analogous thioureas (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) demonstrate dimerization via N–H···S hydrogen bonds, forming extended frameworks that stabilize protein quaternary structure [5]. This explains Compound V’s efficacy in stabilizing ATR’s homotrimeric assembly [1]. Unlike competitive inhibitors (e.g., glycomimetics in lysosomal storage disorders), Compound V binds outside ATR’s active site, avoiding functional interference. This aligns with its classification as a true second-generation PC [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1